Methyl (4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
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Overview
Description
Methyl (4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-aminothiazole with 2-methoxybenzoyl chloride to form an intermediate, which is then reacted with methyl isocyanate to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at room temperature or under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process. Industrial production methods focus on scalability and cost-effectiveness while maintaining the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative. Substitution reactions can result in various substituted thiazole derivatives .
Scientific Research Applications
Methyl (4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl (4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole derivatives: Known for their anticancer and antimicrobial activities.
Benzothiazole derivatives: Exhibited potent inhibitory activity against various cancer cell lines.
Oxazole derivatives: Displayed a wide spectrum of biological activities, including antimicrobial and anticancer properties
Uniqueness
Methyl (4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is unique due to its specific chemical structure, which combines the thiazole ring with a methoxyphenyl group and a carbamate moiety.
Properties
IUPAC Name |
methyl N-[4-[2-(2-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-20-11-6-4-3-5-10(11)16-12(18)7-9-8-22-13(15-9)17-14(19)21-2/h3-6,8H,7H2,1-2H3,(H,16,18)(H,15,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYJWOQVOTTWMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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